molecular formula C20H13N3O4S2 B2492637 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477548-44-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2492637
CAS No.: 477548-44-0
M. Wt: 423.46
InChI Key: SDNUZNFDYBCFQB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core linked to a substituted 1,3-thiazole ring, a structural motif known to confer significant bioactivity in medicinal chemistry research. This compound is of high interest in early-stage drug discovery for its potential anticancer and antimicrobial applications. Compounds incorporating the 1,3-thiazole scaffold have demonstrated potent in vitro and in vivo efficacy across various cancer models by targeting critical cellular pathways, including tubulin polymerization and histone deacetylase (HDAC) . Simultaneously, the benzothiophene moiety is associated with a broad spectrum of antibacterial activities, as such derivatives have been shown to inhibit key bacterial enzymes like DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB), which are essential for bacterial cell wall synthesis . The presence of a nitro group suggests this compound may act as a prodrug, requiring enzymatic activation for full activity, a mechanism shared by other nitroaromatic anticancer and antituberculosis agents . This product is intended for research purposes to further investigate these mechanisms and explore its full pharmacological potential. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S2/c1-11(24)18-17(12-5-3-2-4-6-12)21-20(29-18)22-19(25)16-10-13-9-14(23(26)27)7-8-15(13)28-16/h2-10H,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNUZNFDYBCFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzothiophene moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, for example.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential applications in various fields, particularly in antimicrobial and anticancer research. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Molecular Formula

C16H14N4O3S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

Molecular Weight

Approximately 350.37 g/mol.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds with similar structural features. The thiazole and benzothiophene moieties are known for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Evaluation

A study evaluated the anticancer properties of derivatives similar to this compound against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (Breast)< 5
Compound BSK-Hep-1 (Liver)6.46
Compound CNUGC-3 (Gastric)6.56

These findings indicate significant growth inhibition, suggesting that the compound may possess potent anticancer properties.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various bacterial and fungal strains. The presence of thiazole and benzothiophene rings enhances its activity.

Comparative Analysis of Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of thiazole derivatives, revealing:

Thiazole DerivativeMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DStaphylococcus aureus50
Compound EEscherichia coli25
Compound FCandida albicans30

These results support the hypothesis that compounds with similar structures exhibit significant antimicrobial activity.

Anti-inflammatory Activity

Research has indicated that benzothiazole derivatives can exhibit anti-inflammatory effects. The presence of certain functional groups may inhibit inflammatory pathways effectively.

Inhibition Studies

A study evaluating various benzothiazole derivatives showed:

DerivativeInflammatory MarkerInhibition (%)
Compound GTNF-alpha75
Compound HIL-660

These findings suggest potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole and benzothiophene rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
  • N-(4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
  • N-(5-acetyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both the thiazole and benzothiophene rings provides a versatile scaffold for further functionalization and optimization.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and structure-activity relationships (SARs), supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Cyclization of thiourea derivatives with α-haloketones.
  • Acetylation : The thiazole intermediate is acetylated using acetic anhydride.
  • Nitration : A nitro group is introduced via nitration reactions.
  • Amidation : Reaction of the nitrobenzoyl chloride with the thiazole derivative to yield the final product.

This multi-step synthesis allows for the introduction of various functional groups that are crucial for its biological activity .

Antimicrobial Properties

Research has indicated that compounds related to thiazoles exhibit significant antimicrobial activity. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial effects. The antifungal activity has also been evaluated against Aspergillus niger and Aspergillus oryzae, showing efficacy at concentrations as low as 1 µg/mL .

MicroorganismActivity (µg/mL)
Escherichia coli1
Staphylococcus aureus1
Aspergillus niger1
Aspergillus oryzae1

Anticancer Activity

The compound has been explored for its potential anticancer properties. Studies have shown that it can inhibit the growth of specific cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest. The presence of both acetyl and nitro groups enhances its reactivity towards cellular targets, making it a candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
  • Receptor Modulation : It could interact with receptors influencing signal transduction pathways.
  • Biochemical Pathways : The compound may activate or inhibit specific biochemical pathways leading to its observed effects .

Structure-Activity Relationships (SAR)

The structure of this compound is crucial in determining its biological activity. Modifications to the thiazole ring or the introduction of different substituents can significantly alter its potency and selectivity:

ModificationEffect on Activity
Nitro Group PresenceIncreased reactivity
Acetyl Group PositionInfluences solubility
Phenyl SubstituentsAlters binding affinity

Studies have shown that variations in these groups can lead to enhanced antimicrobial and anticancer properties .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in various biological assays:

  • Antibacterial Study : A study demonstrated that a related thiazole derivative exhibited an IC50 value of 12 µM against E. coli, highlighting its potential as an antibacterial agent.
  • Antifungal Study : Another study reported that a similar compound showed significant antifungal activity against A. niger, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL.
  • Anticancer Research : Research on thiazole derivatives indicated that they could induce apoptosis in cancer cell lines at concentrations ranging from 10 to 50 µM, suggesting a promising avenue for cancer treatment .

Q & A

Basic Question: What are the common synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions. A standard approach includes:

Thiazole ring formation : Reacting 2-amino-4-phenylthiazole derivatives with acetylating agents (e.g., acetyl chloride) to introduce the 5-acetyl group .

Benzothiophene functionalization : Nitration of 1-benzothiophene-2-carboxamide at the 5-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

Amide coupling : Activating the carboxylic acid group (e.g., using thionyl chloride) and reacting with the 5-acetyl-4-phenylthiazol-2-amine intermediate .
Key considerations : Solvent choice (e.g., dioxane or chloroform for stability), stoichiometric ratios, and purification via recrystallization (ethanol-DMF mixtures) .

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s electronic structure?

Answer:
X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for structure solution) can elucidate bond lengths, angles, and conjugation patterns. For example:

  • Nitro group orientation : Crystallographic data can confirm whether the nitro group adopts a coplanar conformation with the benzothiophene ring, critical for π-π stacking interactions in biological targets .
  • Hydrogen bonding : Intermolecular N–H⋯O/N interactions (observed in similar thiazole derivatives) stabilize crystal packing and inform solubility profiles .
    Methodological tip : Use high-resolution data (≤1.0 Å) and refine hydrogen atom positions geometrically with SHELXL’s riding model to minimize errors .

Basic Question: What spectroscopic techniques validate the compound’s purity and structure?

Answer:

  • 1H/13C NMR : Confirm the presence of acetyl (δ ~2.5 ppm for CH3), nitro (δ ~8.2–8.5 ppm for aromatic protons adjacent to NO2), and amide (δ ~10–12 ppm for NH) groups .
  • IR spectroscopy : Detect C=O stretches (~1650–1700 cm⁻¹ for acetyl and amide) and NO2 asymmetric stretches (~1520 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 401.82 for C18H12ClN3O4S analogs) and fragmentation patterns .

Advanced Question: How do computational methods predict the compound’s reactivity in biological systems?

Answer:

  • Electrostatic potential (ESP) maps : Generated using Multiwfn , ESP surfaces highlight nucleophilic/electrophilic regions (e.g., nitro groups as electron-deficient sites prone to reduction in cancer cells) .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) into enzyme active sites (e.g., PARP or topoisomerase II) can predict binding affinities. For example, the benzothiophene moiety may occupy hydrophobic pockets, while the nitro group participates in hydrogen bonding .
  • ADMET prediction : Tools like SwissADME assess bioavailability, with nitro groups potentially reducing metabolic stability .

Advanced Question: How to address contradictions between computational predictions and experimental bioactivity data?

Answer:

Re-evaluate force field parameters : Ensure docking studies use accurate partial charges (derived from quantum mechanics calculations like DFT) .

Solvent effects : Include explicit solvent molecules (e.g., water) in MD simulations to account for solvation/desolvation penalties .

Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding constants and compare with docking scores. Discrepancies may arise from protein flexibility or unmodeled post-translational modifications .
Case study : A nitro-thiazole analog showed poor experimental IC50 despite high docking scores, attributed to off-target redox cycling; this was resolved by modifying the nitro group to a sulfonamide .

Basic Question: What are the compound’s solubility challenges, and how can they be mitigated?

Answer:

  • Solubility profile : Low aqueous solubility (common in nitro-aromatic compounds) due to hydrophobic benzothiophene and thiazole rings .
  • Mitigation strategies :
    • Use co-solvents (e.g., DMSO ≤1% v/v) for in vitro assays .
    • Synthesize prodrugs (e.g., phosphate esters) with improved hydrophilicity .
    • Nanoformulation (e.g., liposomes) for in vivo delivery .

Advanced Question: How to optimize reaction yields when introducing the 5-nitro group?

Answer:

  • Nitration optimization :
    • Temperature control : Maintain ≤5°C to prevent di-nitration byproducts .
    • Directing groups : Use electron-donating substituents (e.g., acetyl on thiazole) to guide nitro group placement .
    • Post-reaction analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution) .
      Yield improvement : A 15% increase was reported using acetic anhydride as a nitration co-solvent in benzothiophene analogs .

Advanced Question: What mechanistic insights explain the compound’s potential anticancer activity?

Answer:

  • ROS generation : Nitro groups undergo enzymatic reduction (e.g., by NADPH cytochrome P450 reductase), producing reactive oxygen species (ROS) that induce DNA damage .
  • Enzyme inhibition : The acetyl-thiazole moiety may inhibit kinases (e.g., EGFR) via competitive binding to the ATP pocket, as seen in structurally similar compounds .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) and Western blot (caspase-3 activation) validate pro-apoptotic effects in cancer cell lines .

Basic Question: How to handle safety concerns during synthesis and handling?

Answer:

  • Nitro compound hazards : Potential mutagenicity and explosive risks during nitration. Use blast shields, fume hoods, and small-scale reactions .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Question: How to design derivatives to improve metabolic stability without compromising activity?

Answer:

  • Nitro group replacement : Substitute with sulfonamide or trifluoromethyl groups to retain electron-withdrawing effects while reducing redox liability .
  • Bioisosterism : Replace the benzothiophene with naphthothiophene to enhance π-stacking without altering metabolic pathways .
  • Prodrug strategy : Introduce esterase-cleavable groups (e.g., acetyloxy) to mask polar functionalities until target site delivery .

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